molecular formula C10H16N2OS B13319454 (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13319454
M. Wt: 212.31 g/mol
InChI Key: HAZSJWMEMNMJTF-UHFFFAOYSA-N
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Description

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H16N2OS It is characterized by the presence of an oxolane ring and a thiazole ring, which are connected through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of oxolane derivatives with thiazole derivatives under specific conditions. One common method involves the use of oxolane-2-carboxylic acid, which is first converted to its corresponding oxolane-2-ylmethyl chloride. This intermediate is then reacted with 1-(1,3-thiazol-2-yl)ethylamine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2-ylmethyl ketones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The oxolane and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Oxolan-2-yl)methyl]-1,3-thiazol-2-amine
  • 2-(1,3-Thiazol-2-yl)ethylamine
  • Oxolane-2-carboxylic acid derivatives

Uniqueness

(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific combination of oxolane and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C10H16N2OS/c1-8(10-11-4-6-14-10)12-7-9-3-2-5-13-9/h4,6,8-9,12H,2-3,5,7H2,1H3

InChI Key

HAZSJWMEMNMJTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCC2CCCO2

Origin of Product

United States

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